[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride [3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158472-22-0
VCID: VC11674436
InChI: InChI=1S/C11H15N3S.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H
SMILES: C1=CSC(=C1)CNCCCN2C=CN=C2.Cl
Molecular Formula: C11H16ClN3S
Molecular Weight: 257.78 g/mol

[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride

CAS No.: 1158472-22-0

Cat. No.: VC11674436

Molecular Formula: C11H16ClN3S

Molecular Weight: 257.78 g/mol

* For research use only. Not for human or veterinary use.

[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride - 1158472-22-0

Specification

CAS No. 1158472-22-0
Molecular Formula C11H16ClN3S
Molecular Weight 257.78 g/mol
IUPAC Name 3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15N3S.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H
Standard InChI Key VXMSJSSSTRKNQE-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CNCCCN2C=CN=C2.Cl
Canonical SMILES C1=CSC(=C1)CNCCCN2C=CN=C2.Cl

Introduction

[Introduction to 3-(1H-Imidazol-1-yl)propylamine Hydrochloride](pplx://action/followup)

3-(1H-Imidazol-1-yl)propylamine hydrochloride is a synthetic organic compound that combines an imidazole ring with a thiophene moiety. This unique structural combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The compound's molecular formula is C11H16ClN3S, with a molecular weight of 257.78 g/mol .

Biological Activities and Applications

The biological activity of 3-(1H-Imidazol-1-yl)propylamine hydrochloride is attributed to its interactions with enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thiophene moiety may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules, leading to diverse biological effects, including potential antimicrobial and anticancer properties.

Biological ActivityMechanismPotential Applications
AntimicrobialCoordination with metal ions, π-π interactionsTreatment of infections
AnticancerModulation of enzyme activity, interaction with receptorsCancer therapy
Enzyme InhibitionBinding to active sites of enzymesDrug development

Research Findings and Future Directions

Recent studies have highlighted the potential of imidazole derivatives in medicinal chemistry. For instance, compounds structurally similar to 3-(1H-Imidazol-1-yl)propylamine hydrochloride have shown promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Further research is needed to fully explore the therapeutic potential of this compound and its derivatives.

Comparison with Similar Compounds

3-(1H-Imidazol-1-yl)propylamine hydrochloride is distinct from other compounds due to its unique combination of an imidazole and a thiophene ring. This combination imparts specific electronic and steric properties, influencing its reactivity and biological interactions. For example, (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine has a similar structure but with a methyl group on the thiophene ring, altering its molecular weight and potential biological activities .

CompoundMolecular FormulaMolecular Weight (g/mol)Notable Features
3-(1H-Imidazol-1-yl)propylamine hydrochlorideC11H16ClN3S257.78Imidazole and thiophene rings
(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amineC12H17N3S235.35Methylated thiophene ring

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